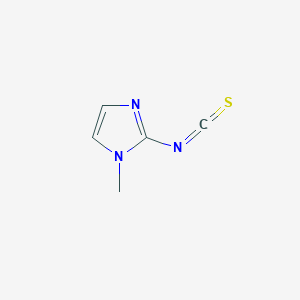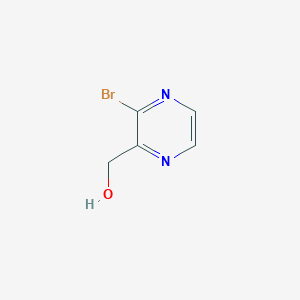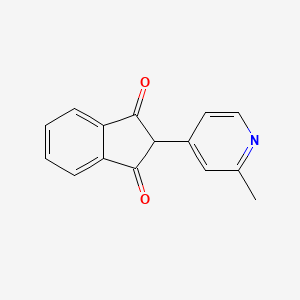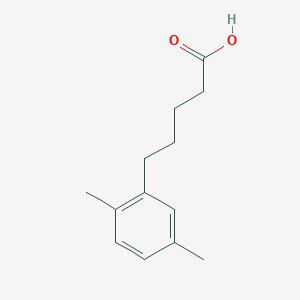
5-(2,5-dimethylphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethylphenyl)pentanoic acid: is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethylphenyl)pentanoic acid typically involves the alkylation of a suitable phenyl derivative followed by carboxylation. One common method is the Friedel-Crafts alkylation of 2,5-dimethylbenzene with a pentanoic acid derivative under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-(2,5-dimethylphenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carboxylic acid derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological pathways.
Medicine: While specific medical applications of this compound are not well-documented, carboxylic acids, in general, are known for their potential therapeutic properties. This compound could be investigated for its potential use in drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its structural features make it suitable for various industrial applications, including as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylphenyl)pentanoic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,5-Dimethylbenzoic acid: Similar aromatic structure but with a shorter carboxylic acid chain.
Pentanoic acid: Lacks the aromatic substitution, making it less complex.
2,5-Dimethylphenylacetic acid: Similar aromatic substitution but with a different aliphatic chain length.
Uniqueness: 5-(2,5-dimethylphenyl)pentanoic acid is unique due to its specific combination of a pentanoic acid backbone and a 2,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-11(2)12(9-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
LEHJMQZFHCYCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


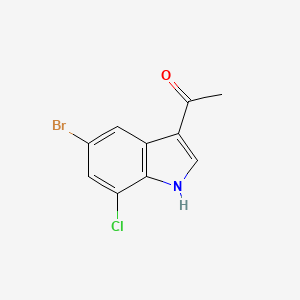

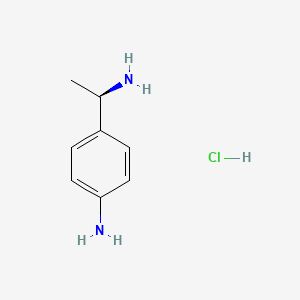

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
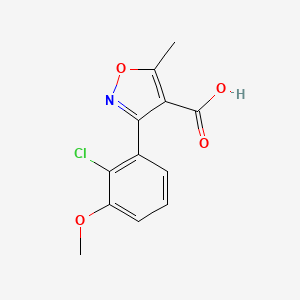

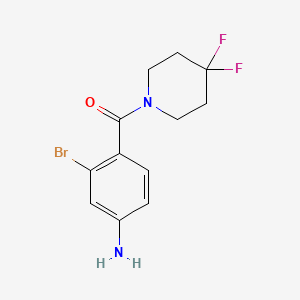
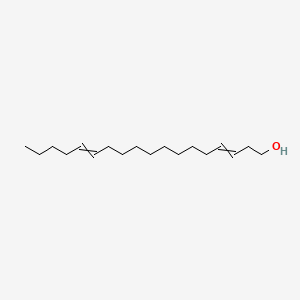
![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
